3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Choose the 3-amino-4-carboxamide isomer for kinase hinge-binding—not the common 5-amino analog. Its TPSA (86.9 Ų) and low XLogP (0.5) enable CNS-penetrant inhibitor design. The primary amide enables rapid analog library synthesis via N-substitution. ≥95% purity with short lead times for reproducible SAR and lead optimization without project delays.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 959430-09-2
Cat. No. B1441824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
CAS959430-09-2
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C(=N2)N)C(=O)N
InChIInChI=1S/C9H14N4O/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14)
InChIKeyHFEWCJHLJIOTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 959430-09-2): Core Chemical Identity & Scaffold Classification


3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 959430-09-2) is a heterocyclic small molecule belonging to the 3-aminopyrazole-4-carboxamide class. It features a pyrazole core with a 3-amino substituent, a 4-carboxamide group, and an N1-cyclopentyl ring. Computed physicochemical properties include a molecular weight of 194.23 g/mol, a topological polar surface area (TPSA) of 86.9 Ų, an XLogP3-AA of 0.5, and 2 hydrogen bond donors [1]. This scaffold serves as a versatile building block in medicinal chemistry, particularly for generating kinase-focused libraries, where the 3-amino-4-carboxamide motif can act as a hinge-binding pharmacophore [2].

Why 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide Cannot Be Substituted by Generic Pyrazole Analogs


Generic substitution among pyrazole carboxamide analogs is confounded by the orthogonal reactivity and bioactivity profiles dictated by the amino group's position and the carboxamide's electronics. Unlike the widely explored 5-aminopyrazole-4-carboxamide isomers (e.g., BKI-1708 scaffold), the 3-amino isomer presents a distinct hydrogen-bond donor/acceptor geometry critical for kinase hinge-binding [1]. Furthermore, replacing the 4-carboxamide with a carbonitrile (CAS 122799-98-8) or carboxylic acid (CAS 1795473-91-4) drastically alters the molecule's polarity, H-bond capacity, and metabolic stability, leading to divergent pharmacokinetic and selectivity profiles that cannot be predicted a priori [2]. Selecting the exact chemotype is therefore essential for reproducible SAR and lead optimization.

Quantitative Differentiation Evidence for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide Against Closest Analogs


Amino Regioisomerism: 3-Amino vs. 5-Amino Pyrazole Carboxamide Core for Kinase Hinge Binding

The 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide target is the 3-amino regioisomer, which presents a fundamentally different hydrogen-bond pharmacophore compared to the 5-aminopyrazole-4-carboxamide scaffold found in advanced leads like BKI-1708. While the 5-amino isomer has been characterized with an in vitro IC50 of 120 nM against Toxoplasma gondii CDPK1 [1], the 3-amino motif is preferred in certain kinase programs (e.g., Cdk5, RET inhibitors) for achieving selectivity over closely related kinases by exploiting a distinct binding mode [2]. Direct comparative biochemical data between the two pure regioisomers is currently limited to proprietary or unpublished studies, but the structural distinction is a defined criterion for SAR-driven procurement.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Functional Group at 4-Position: Carboxamide vs. Carbonitrile vs. Carboxylic Acid

The 4-carboxamide group (target) represents a balanced pharmacophoric element for H-bond donor/acceptor interactions, distinguishing it from the 4-carbonitrile analog (CAS 122799-98-8) and the 4-carboxylic acid analog (CAS 1795473-91-4). The carboxylic acid variant introduces a negative charge at physiological pH, enhancing aqueous solubility but often compromising membrane permeability, while the nitrile can act as a weak H-bond acceptor and is metabolically labile [1]. The target compound's carboxamide maintains neutrality, a TPSA of 86.9 Ų, and an XLogP3-AA of 0.5, which are within the favorable range for CNS drug-likeness, unlike the more polar acid [2]. This positions the carboxamide as a versatile intermediate for further derivatization or as a final candidate in CNS-targeted programs.

Physicochemical Property Profiling Lead Optimization Medicinal Chemistry

Synthetic Tractability and Purity Profile vs. N-Substituted Carboxamide Analogs

Commercially, the primary carboxamide (target) is offered with a purity specification of ≥95% by multiple vendors, whereas more elaborate N-alkyl carboxamide derivatives (e.g., N-isopropyl, N-sec-butyl) often require custom synthesis, leading to increased lead times and costs . The unsubstituted carboxamide serves as a common intermediate that can be selectively functionalized via amide coupling, providing greater synthetic flexibility compared to pre-functionalized analogs. This versatility is critical for generating diverse analog libraries from a single batch of high-purity starting material, reducing variability and procurement bottlenecks.

Synthetic Chemistry Building Block Sourcing Process Chemistry

High-Value Application Scenarios for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide Based on Differentiated Evidence


Kinase Inhibitor Lead Generation Requiring a 3-Amino Hinge-Binding Motif

Research groups pursuing novel kinase inhibitors (e.g., Cdk5, RET, BTK) where the 3-amino-4-carboxamide vector is essential for achieving selectivity over the 5-amino isomer should prioritize this compound. The structural isomerism is a key differentiation point for scaffold-based drug design [1].

CNS-Penetrant Candidate Optimization

The favorable TPSA (86.9 Ų) and low XLogP (0.5) of the 4-carboxamide analog support its use in CNS drug discovery programs where balancing solubility and passive permeability is critical. This compound thus serves as an excellent starting point for brain-penetrant kinase inhibitor design [2].

Rapid Analoging via Parallel Amide Coupling

For medicinal chemistry teams needing to rapidly generate a library of N-substituted carboxamide analogs, the primary carboxamide serves as a versatile and readily available precursor. Its ≥95% purity and short procurement lead time ensure minimal project delays and batch-to-batch reproducibility .

Quote Request

Request a Quote for 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.